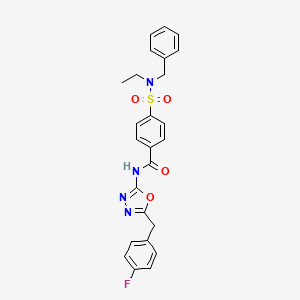

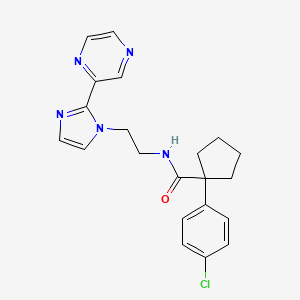

![molecular formula C12H17N3O3 B2863814 [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1604046-43-6](/img/structure/B2863814.png)

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed . In this case, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “this compound” is C12H16N2O3 .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

The reactivity of piperidine compounds, including those similar to [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol, in nucleophilic aromatic substitution reactions has been studied extensively. These reactions are fundamental in organic synthesis, enabling the introduction of diverse functional groups into aromatic systems. For example, the reaction of piperidine with nitro-aromatic compounds leads to the formation of nitro-piperidinobenzene derivatives, highlighting the chemical's utility in synthesizing complex molecules. Such reactions do not undergo base catalysis and show second-order kinetics, underscoring the direct interaction between reactants. This area of research provides insights into designing synthesis routes for novel compounds with potential applications in drug development and materials science (Pietra & Vitali, 1972).

Methanol as a Marker for Insulating Paper Degradation

In the context of power transformers, methanol has been identified as a chemical marker for assessing the condition of solid insulation. Methanol's presence in transformer oil, resulting from the degradation of insulating paper, serves as an indicator of the paper's condition. This application of methanol, derived from or related to the study compound, underscores its significance in the maintenance and longevity of electrical infrastructure. The detection and analysis of methanol in transformer oil offer a non-invasive method to monitor and predict the health of transformers, facilitating preventive maintenance strategies to avoid catastrophic failures (Jalbert et al., 2019).

Methanol as a Fuel for Internal Combustion Engines

Methanol's application as an alternative fuel for internal combustion engines, including spark ignition (SI) engines, has been explored due to its clean-burning properties and potential for reducing emissions. Studies indicate that methanol, including blends with gasoline, can significantly improve engine efficiency and reduce harmful emissions compared to traditional fossil fuels. This research highlights the role of methanol and its derivatives in advancing sustainable transportation solutions, demonstrating the chemical's versatility beyond conventional industrial applications (Kowalewicz, 1993).

Nitrate Removal from Water Supplies

Methanol, as a carbon source, is utilized in heterotrophic denitrification processes for the removal of nitrate from water supplies. This application is crucial for water treatment technologies aiming to reduce nitrate levels in drinking water, addressing public health concerns associated with nitrate contamination. The effectiveness of methanol and other carbon sources in promoting denitrification underscores the importance of chemical compounds in environmental management and water treatment practices (Mohseni-Bandpi, Elliott, & Zazouli, 2013).

Orientations Futures

The future directions in the research of piperidine derivatives include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

[1-(3-amino-4-nitrophenyl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c13-11-7-10(1-2-12(11)15(17)18)14-5-3-9(8-16)4-6-14/h1-2,7,9,16H,3-6,8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRSMKOZUFIELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC(=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)

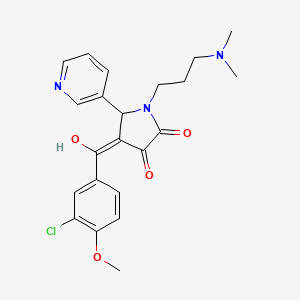

![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)

![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)

![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)